molecular formula C24H28N2O6 B13373398 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one

2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one

Cat. No.: B13373398
M. Wt: 440.5 g/mol
InChI Key: JEADUCZGQIKMPS-HYARGMPZSA-N
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Description

2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique benzofuran structure, which is often associated with significant biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the benzofuran core, followed by the introduction of the hydroxyethyl piperazine moiety and the dimethoxybenzylidene group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace certain groups with others, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its therapeutic potential in treating various diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4-dimethoxybenzylidene)thiosemicarbazone
  • 2-(2,5-dimethoxybenzylidene)thiosemicarbazone

Uniqueness

Compared to similar compounds, 2-(2,5-dimethoxybenzylidene)-6-hydroxy-7-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}-1-benzofuran-3(2H)-one stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its benzofuran core and piperazine moiety are particularly noteworthy, as they are often associated with significant pharmacological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H28N2O6

Molecular Weight

440.5 g/mol

IUPAC Name

(2E)-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-7-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-1-benzofuran-3-one

InChI

InChI=1S/C24H28N2O6/c1-30-17-3-6-21(31-2)16(13-17)14-22-23(29)18-4-5-20(28)19(24(18)32-22)15-26-9-7-25(8-10-26)11-12-27/h3-6,13-14,27-28H,7-12,15H2,1-2H3/b22-14+

InChI Key

JEADUCZGQIKMPS-HYARGMPZSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C/2\C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)C3=C(O2)C(=C(C=C3)O)CN4CCN(CC4)CCO

Origin of Product

United States

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